3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
CAS No.: 893637-49-5
Cat. No.: VC8148673
Molecular Formula: C13H8F2O
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893637-49-5 |
|---|---|
| Molecular Formula | C13H8F2O |
| Molecular Weight | 218.2 g/mol |
| IUPAC Name | 2-fluoro-4-(3-fluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H |
| Standard InChI Key | HSDYOLVJSAPJSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is C₁₃H₈F₂O, with a molecular weight of 218.20 g/mol . Key structural features include:
-
Biphenyl backbone: Two benzene rings connected by a single bond, enabling conjugation and planar rigidity.
-
Fluorine substituents: Electron-withdrawing fluorine atoms at the 3- and 3'-positions, influencing electronic distribution and intermolecular interactions .
-
Aldehyde functional group: A reactive formyl group at the 4-position, facilitating condensation and nucleophilic addition reactions .
Comparative analysis of similar compounds reveals that fluorine substitution enhances thermal stability and modulates solubility. For instance, 3',4'-difluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 343604-41-1) exhibits a melting point of 125°C and a boiling point of ~300°C under reduced pressure, properties likely shared by the 3,3'-difluoro analog .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A common route to biphenyl carbaldehydes involves palladium-catalyzed cross-coupling between aryl halides and boronic acids. For example, 4-bromobenzaldehyde and 3-fluorophenylboronic acid could theoretically yield 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde under optimized conditions :
This method typically achieves yields of 80–90% for related compounds, as demonstrated in the synthesis of [1,1'-biphenyl]-4-carboxaldehyde .
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is another viable pathway, introducing the aldehyde group via electrophilic aromatic substitution. For instance, 3,3'-difluorobiphenyl can be formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) :
This method is particularly effective for electron-rich aromatic systems, with reported yields exceeding 70% for pyrazole-4-carbaldehyde derivatives .
Physicochemical Properties
Spectral Data
While experimental spectra for 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde are unavailable, analogous compounds provide benchmarks:
-
¹H NMR:
-
¹³C NMR:
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) .
-
Stability: Susceptible to oxidation under acidic conditions; storage at 4–8°C under inert gas is recommended .
Applications and Research Directions
Pharmaceutical Intermediate
Biphenyl carbaldehydes are pivotal in synthesizing bioactive molecules. For example:
-
Antimicrobial agents: Analogous compounds like 2,6-dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde exhibit inhibitory activity against E. coli and S. aureus.
-
Antioxidants: Fluorinated biphenyls demonstrate radical-scavenging properties, with IC₅₀ values comparable to ascorbic acid in some cases .
Materials Science
-
Liquid crystals: The planar biphenyl core and fluorine substituents enhance anisotropic polarizability, making these compounds suitable for LCD applications .
-
Polymer additives: Fluorinated aldehydes improve thermal stability in polyesters and polyamides .
Challenges and Future Prospects
Synthetic Limitations
-
Regioselectivity: Achieving precise fluorine substitution patterns remains challenging, often requiring multistep protection/deprotection strategies .
-
Scale-up: Palladium catalysts and boronic acid precursors increase production costs, necessitating greener alternatives (e.g., nickel catalysis) .
Unexplored Avenues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume